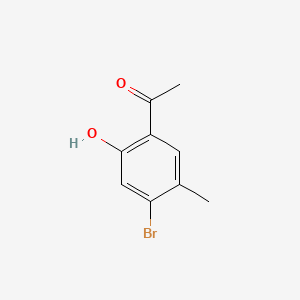

1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone

Description

Properties

IUPAC Name |

1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQABGQSVOUODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654790 | |

| Record name | 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50342-17-1 | |

| Record name | 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone

This guide provides a comprehensive technical overview of 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone, a halogenated aromatic ketone of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. This document consolidates critical data on its chemical and physical properties, synthesis, reactivity, and safety considerations to support its application in advanced research and development projects.

Core Compound Identity and Physicochemical Properties

This compound is a substituted acetophenone characterized by a bromo, a hydroxyl, and a methyl group on the phenyl ring. The ortho-relationship of the hydroxyl and acetyl groups allows for intramolecular hydrogen bonding, which significantly influences its chemical behavior and physical properties.

Chemical Structure and Identification

The structure of the molecule is fundamental to its reactivity and function in synthetic pathways.

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. These values are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| CAS Number | 50342-17-1 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 5-Bromo-2-hydroxy-4-methylacetophenone, 4'-Bromo-2'-hydroxy-5'-methylacetophenone | [1] |

| Appearance | Solid (form may vary) | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [4] |

Synthesis and Mechanistic Insights

The synthesis of hydroxyaryl ketones like the title compound is a cornerstone of industrial and pharmaceutical chemistry. The Fries rearrangement is a pivotal and elegant method for this transformation.[5][6][7][8][9]

The Fries Rearrangement: A Proven Synthetic Route

The most established method for synthesizing 2-hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl acetate precursor.[5][7][9] This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.

Causality in Experimental Design: The choice of reaction conditions is critical for directing the regioselectivity of the acyl group migration.

-

Temperature: Lower temperatures (typically below 60°C) favor the formation of the para-isomer, which is the kinetic product.[5][7][9] Higher temperatures (often above 160°C) favor the formation of the ortho-isomer, the thermodynamic product, which is stabilized by the formation of a bidentate chelate with the Lewis acid catalyst.[5][7]

-

Solvent: Non-polar solvents tend to favor the ortho product, while polar solvents can increase the yield of the para product.[5]

Caption: Synthetic workflow for the target compound via Fries rearrangement.

Experimental Protocol: General Procedure for Fries Rearrangement

This protocol is a representative, self-validating procedure for the synthesis of a hydroxyacetophenone via the Fries rearrangement. Note: This is a generalized protocol and may require optimization for the specific substrate.

-

Esterification: React 4-bromo-2-methylphenol with acetic anhydride in the presence of a catalytic amount of acid or base to form 4-bromo-2-methylphenyl acetate. Purify the resulting ester by distillation or chromatography.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ester: Slowly add the purified 4-bromo-2-methylphenyl acetate to the flask. The reaction is often exothermic.

-

Heating: Heat the reaction mixture to a high temperature (e.g., >160°C) to favor the formation of the ortho-hydroxyacetophenone.[9] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and then carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Diagram of the Fries Rearrangement

The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution.[7][8]

Caption: Simplified mechanism of the Lewis acid-catalyzed Fries rearrangement.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a publicly available, experimentally verified spectrum for this specific compound is not readily found, the expected data can be reliably predicted based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | - Phenolic -OH: A downfield singlet (δ > 10 ppm) due to strong intramolecular H-bonding. - Aromatic Protons: Two singlets in the aromatic region (δ 6.8-7.8 ppm). - Acetyl -CH₃: A singlet around δ 2.5-2.7 ppm. - Aryl -CH₃: A singlet around δ 2.2-2.4 ppm. |

| ¹³C NMR | - Carbonyl (C=O): A signal downfield, typically > δ 200 ppm. - Aromatic Carbons: Multiple signals in the δ 110-165 ppm range. The carbon bearing the hydroxyl group will be the most downfield among the aromatic C-O carbons. - Acetyl -CH₃: A signal around δ 25-30 ppm. - Aryl -CH₃: A signal around δ 20-22 ppm. |

| IR Spectroscopy | - O-H Stretch: A broad band from 2500-3300 cm⁻¹ due to strong intramolecular H-bonding. - C=O Stretch: A sharp, strong absorption band around 1640-1660 cm⁻¹, shifted to a lower frequency due to H-bonding and conjugation. - C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹. - Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 228 and 230, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Key Fragment: A prominent peak corresponding to the loss of the methyl group from the acetyl moiety ([M-15]⁺). |

Applications in Research and Development

Halogenated hydroxyacetophenones are valuable intermediates in the synthesis of more complex molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[10]

Intermediate for Pharmaceutical Synthesis

The title compound serves as a versatile building block. The bromo, hydroxyl, and ketone functionalities provide multiple reaction sites for constructing larger, biologically active molecules. Derivatives of hydroxyacetophenones are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11]

Precursor for Heterocyclic Compounds

The reactive functional groups allow for the synthesis of various heterocyclic systems. For example, the ketone can be a starting point for building chromones, flavones, or other pharmacologically relevant scaffolds. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk. The safety information is based on data for closely related compounds, such as other bromo- and hydroxyacetophenones.[12]

Hazard Identification

| Hazard Class | GHS Pictogram | Statement |

| Skin Corrosion/Irritation | GHS07 | Causes skin irritation.[12] |

| Serious Eye Damage/Irritation | GHS07 | Causes serious eye irritation.[12] |

| Acute Oral Toxicity | GHS07 | Harmful if swallowed.[12] |

| Specific Target Organ Toxicity | GHS07 | May cause respiratory irritation.[12] |

Recommended Handling Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- Fries rearrangement. (n.d.). In Wikipedia.

- Fries Rearrangement. (n.d.). Organic Chemistry Portal.

- What is the Fries Rearrangement Reaction? (n.d.). BYJU'S.

- Fries Rearrangement: Meaning, Mechanism, Limitations & Application. (n.d.). Testbook.

- Reaction Mechanism of Fries Rearrangement. (n.d.). Physics Wallah.

- Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry. (2025, December). Benchchem.

- Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research. (2025, December). Benchchem.

- An In-depth Technical Guide to 2-Bromo-3'-hydroxyacetophenone: Synthesis, Properties, and Biological Activity. (2025). Benchchem.

- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

- Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Protection Group Chemistry. (n.d.). Benchchem.

- SAFETY DATA SHEET: Acetophenone. (2021, December 24). Fisher Scientific.

- SAFETY DATA SHEET: 2'-Hydroxy-5'-methylacetophenone. (2025, December 22). Thermo Fisher Scientific.

- SAFETY DATA SHEET: Acetophenone. (2024, September 8). Sigma-Aldrich.

- SAFETY DATA SHEET: 4'-Ethylacetophenone. (2025, December 22). Fisher Scientific.

- Material Safety Data Sheet: 4'-Hydroxyacetophenone. (2009, February 3). Spectrum Chemical.

- Al-Labban, H. M. Y. (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Current Research in Interdisciplinary Studies, 4(3), 25–27.

- Qing, W.-X., & Zhang, W. (2009). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2004. [Link]

- Bandi, V., et al. (2012). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Molecules, 17(12), 14061-14076.

- Ethanone, 1-(4-methylphenyl)-. (n.d.). Cheméo.

- Ethanone, 1-(2-hydroxy-5-methylphenyl)-. (n.d.). NIST WebBook.

- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone.

- Ethanone, 2-bromo-1-(4-methylphenyl)-. (n.d.). NIST WebBook.

- 4-hydroxy-2-methyl acetophenone. (n.d.). The Good Scents Company.

Sources

- 1. CAS 50342-17-1: 4'-Bromo-2'-hydroxy-5'-methylacetophenone [cymitquimica.com]

- 2. eontrading.uk [eontrading.uk]

- 3. 1-(4-Bromo-2-hydroxyphenyl)ethanone 30186-18-6 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. testbook.com [testbook.com]

- 9. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 10. jpub.org [jpub.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone: Synthesis, Characterization, and Potential Applications

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of functionalized aromatic ketones are paramount. Among these, substituted hydroxyacetophenones serve as critical scaffolds and intermediates in the construction of a diverse array of biologically active molecules and novel materials.[1][2] This technical guide provides a comprehensive overview of a specific, yet highly versatile, member of this class: 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone .

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the compound's structure, a detailed protocol for its synthesis, a thorough guide to its characterization, and a discussion of its potential applications in the pharmaceutical industry. The methodologies and insights presented herein are grounded in established chemical principles and are designed to be both informative and practically applicable in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 50342-17-1, is a polysubstituted aromatic ketone. Its structure is characterized by an acetophenone core with a bromine atom, a hydroxyl group, and a methyl group attached to the phenyl ring.

Systematic IUPAC Name: this compound Synonyms: 4'-Bromo-2'-hydroxy-5'-methylacetophenone, 5-Bromo-2-hydroxy-4-methylacetophenone Molecular Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol

The arrangement of these functional groups dictates the molecule's reactivity and potential for interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group is a hydrogen bond acceptor. The bromine atom introduces a site for further functionalization through cross-coupling reactions and also influences the electronic properties of the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50342-17-1 | CymitQuimica[1] |

| Molecular Formula | C₉H₉BrO₂ | CymitQuimica[1] |

| Molecular Weight | 229.07 g/mol | CymitQuimica[1] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Likely soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | General knowledge |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the electrophilic bromination of 2'-hydroxy-5'-methylacetophenone. This precursor is commercially available and can also be synthesized via a Fries rearrangement of p-cresyl acetate.[3]

Rationale for Synthetic Strategy

The chosen synthetic route leverages the activating and ortho-, para-directing effects of the hydroxyl and methyl groups on the aromatic ring of the 2'-hydroxy-5'-methylacetophenone precursor. The hydroxyl group is a strongly activating and ortho-, para-directing group, while the methyl group is a weakly activating and ortho-, para-directing group. This electronic preference makes the positions ortho and para to the hydroxyl group susceptible to electrophilic attack. Given that the position para to the hydroxyl group is already occupied by the acetyl group, and one ortho position is sterically hindered by the adjacent acetyl group, the incoming electrophile (bromine) is directed to the other ortho position (C4).

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the bromination of activated phenols.[4]

Step 1: Preparation of 2'-Hydroxy-5'-methylacetophenone (if not commercially available)

A mixture of p-cresyl acetate (1 equivalent) and anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) is heated at 120-140°C for approximately 45 minutes in an oil bath.[3] The reaction mixture is then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting crude product, 2'-hydroxy-5'-methylacetophenone, can be purified by recrystallization from ethanol.[5]

Step 2: Bromination of 2'-Hydroxy-5'-methylacetophenone

To a solution of 2'-hydroxy-5'-methylacetophenone (1 equivalent) in a suitable solvent such as acetic acid or chloroform, a solution of bromine (1 equivalent) in the same solvent is added dropwise at a controlled temperature, typically between 0 and 5°C, with constant stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product is then washed with a solution of sodium bisulfite to remove any unreacted bromine and subsequently with water. The final product, this compound, is purified by recrystallization from a suitable solvent like ethanol.

Diagram 1: Synthetic Pathway

Caption: Synthetic route to this compound.

Structural Elucidation and Characterization

The definitive identification and purity assessment of the synthesized this compound rely on a combination of spectroscopic techniques.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | - A singlet for the methyl protons of the acetyl group (~2.6 ppm).- A singlet for the aromatic methyl protons (~2.3 ppm).- Two singlets for the aromatic protons.- A broad singlet for the phenolic hydroxyl proton (concentration dependent). |

| ¹³C NMR | - A signal for the carbonyl carbon (~200 ppm).- Signals for the aromatic carbons, with those directly attached to bromine and oxygen showing characteristic shifts.- Signals for the two methyl carbons. |

| FTIR (cm⁻¹) | - A broad O-H stretching band (~3400-3200 cm⁻¹).- A strong C=O stretching band for the ketone (~1680-1660 cm⁻¹).- C-H stretching bands for aromatic and methyl groups (~3100-2850 cm⁻¹).- C-Br stretching band in the fingerprint region. |

| Mass Spec (m/z) | - A molecular ion peak [M]⁺ and [M+2]⁺ with approximately equal intensity, characteristic of a monobrominated compound.- A prominent fragment ion corresponding to the loss of the acetyl group. |

Workflow for Characterization

A systematic approach is essential for the unambiguous characterization of the synthesized compound.

Diagram 2: Characterization Workflow

Caption: A typical workflow for the characterization of the target compound.

Potential Applications in Drug Development and Medicinal Chemistry

Substituted acetophenones are a well-established class of compounds with a broad spectrum of biological activities, making them valuable starting points for drug discovery programs.[8] The specific structural features of this compound suggest several potential avenues for its application in medicinal chemistry.

-

Enzyme Inhibition: Hydroxyacetophenone derivatives have been investigated as inhibitors of various enzymes, including α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[2] The substituent pattern of this compound could be explored for its potential to inhibit specific enzymatic targets.

-

Antimicrobial and Antifungal Activity: The inherent antimicrobial properties of phenolic compounds can be modulated by the presence of other functional groups. The combination of the hydroxyl, bromo, and methyl groups may lead to compounds with interesting antibacterial or antifungal profiles.

-

Scaffold for Synthesis of Heterocyclic Compounds: The reactive acetyl group and the potential for functionalization at the bromine position make this molecule an ideal precursor for the synthesis of more complex heterocyclic compounds, which are a cornerstone of many drug discovery efforts.[9]

-

Intermediate for Biologically Active Molecules: This compound can serve as a key intermediate in the synthesis of larger, more complex molecules with potential therapeutic applications, such as anti-inflammatory or analgesic agents.[10]

While specific biological activity data for this compound is not extensively reported in the readily available literature, its structural similarity to other biologically active acetophenones makes it a compound of interest for further investigation.

Conclusion and Future Directions

This compound is a versatile and synthetically accessible molecule with significant potential as a building block in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic protocol, and a systematic approach to its characterization.

Future research efforts could focus on the experimental validation of the proposed synthetic route and the full spectroscopic characterization of the compound. Furthermore, a thorough investigation of its biological activity against a panel of relevant targets would be a valuable endeavor, potentially uncovering novel therapeutic applications for this intriguing molecule and its derivatives.

References

- Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

- Zhao, L., Guo, H.-X., Sun, Y.-X., Meng, W.-S., Yang, C.-J., & Zhang, X.-Y. (2013). Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2-hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime. Asian Journal of Chemistry, 25(10), 5731-5733.

- Parmar, V. S., et al. (2003). Synthesis, characterization and in vitro screening for the anti-invasive effects of polyphenolic and heterocyclic compounds. Bioorganic & Medicinal Chemistry, 11(6), 913-929.

- Gülçin, İ., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie, 353(11), e2000210. [Link]

- Patel, R. B., Patel, M. R., & Patel, K. C. (2014). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(Aryl)-5,6-Dihydropyrimidin-2(1h)-Ones.

- Handbook of Hydroxyacetophenones: Preparation and Physical Properties. (2005).

- Expt.No. 1. (n.d.).

- MDPI. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(5), 3602-3617. [Link]

- NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-.

- Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. DARU Journal of Pharmaceutical Sciences, 32(1), 1-36. [Link]

- PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone.

Sources

- 1. jpub.org [jpub.org]

- 2. nbinno.com [nbinno.com]

- 3. sgbaukrc.ac.in [sgbaukrc.ac.in]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethanone, 1-(2-hydroxy-5-methylphenyl)- [webbook.nist.gov]

- 7. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone, a substituted acetophenone with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. This document details its fundamental molecular properties, including its precise molecular weight, and outlines a robust, field-proven two-step synthetic pathway. Furthermore, it presents a thorough guide to the analytical techniques required for its unambiguous characterization, complete with expected spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel chemical entities.

Introduction

Substituted acetophenones are a pivotal class of organic compounds, frequently serving as key intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their inherent chemical functionalities—the aromatic ring, the ketone, and various substituents—provide multiple points for molecular elaboration, making them ideal scaffolds for combinatorial chemistry and targeted drug design. Among these, halogenated hydroxyacetophenones are of particular interest due to the combined electronic and steric influences of the hydroxyl and halogen moieties, which can significantly modulate the biological activity and pharmacokinetic properties of the parent molecule.

This compound (Figure 1) is a member of this promising class of compounds. The presence of a bromine atom, a hydroxyl group, and a methyl group on the phenyl ring, in addition to the acetyl group, offers a unique combination of reactive sites and structural features.[1] This guide aims to provide a detailed technical resource on this compound, with a focus on its molecular properties, a reliable synthetic route, and the necessary analytical methods for its comprehensive characterization.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Molecular Properties and Identification

A precise understanding of a compound's molecular properties is fundamental to its application in research and development. The key identifiers and physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 50342-17-1 | |

| Canonical SMILES | CC1=C(C=C(C(=C1)C(=O)C)O)Br | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 86-89 °C |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. This pathway involves the initial synthesis of the precursor, 2'-hydroxy-5'-methylacetophenone, via a Fries rearrangement, followed by a regioselective bromination. This approach is logical as it allows for the controlled introduction of the functional groups onto the aromatic ring.

Synthetic workflow for this compound.

Step 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone via Fries Rearrangement

The Fries rearrangement is a classic and reliable method for the synthesis of hydroxyaryl ketones from phenolic esters.[2] In this step, p-cresyl acetate is rearranged in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to yield 2'-hydroxy-5'-methylacetophenone.

Experimental Protocol:

-

To a stirred solution of p-cresyl acetate (1 equivalent) in a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane), add anhydrous aluminum chloride (1.2 equivalents) portion-wise at 0-5 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 120°C for approximately 45 minutes.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2'-hydroxy-5'-methylacetophenone.

Step 2: Regioselective Bromination of 2'-Hydroxy-5'-methylacetophenone

The second step involves the regioselective bromination of the synthesized 2'-hydroxy-5'-methylacetophenone. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The methyl group is a weakly activating, ortho-, para-directing group. The position para to the hydroxyl group is already substituted with the acetyl group. Therefore, bromination is expected to occur at the ortho position to the hydroxyl group (C4). The use of N-bromosuccinimide (NBS) is a common and effective method for the regioselective bromination of activated aromatic rings.

Experimental Protocol:

-

Dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) in a suitable solvent such as acetonitrile.

-

Add N-bromosuccinimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove succinimide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) or by recrystallization to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, the aromatic methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be crucial for confirming the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the carbons attached to the bromine and oxygen atoms, and the other aromatic and aliphatic carbons will be characteristic of the target structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O stretch: A strong, sharp band around 1650-1680 cm⁻¹ for the carbonyl group of the ketone.

-

C-Br stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

-

Aromatic C=C stretches: Several bands in the region of 1450-1600 cm⁻¹.

-

C-H stretches: Bands for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum should exhibit:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (229.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

-

Fragment Ions: Characteristic fragment ions resulting from the loss of functional groups, such as the acetyl group (M-43) or the methyl group (M-15).

Applications and Future Perspectives

Substituted acetophenones, including this compound, are valuable precursors in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The presence of multiple functional groups allows for diverse chemical transformations, making this compound a versatile starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

The structural motifs present in this molecule are found in various biologically active compounds. For instance, the hydroxyacetophenone core is a key feature in several natural products and synthetic compounds with demonstrated anti-inflammatory, antioxidant, and antimicrobial activities. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, or it can contribute to the overall biological activity of the molecule.

Future research efforts could focus on exploring the utility of this compound in the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapeutic agents. Its potential as a building block for the development of new materials with specific optical or electronic properties also warrants investigation.

Conclusion

This technical guide has provided a detailed overview of the molecular properties, a reliable synthetic pathway, and the necessary analytical characterization methods for this compound. With a calculated molecular weight of 229.07 g/mol , this compound represents a valuable and versatile building block for researchers in organic synthesis and medicinal chemistry. The outlined two-step synthesis, involving a Fries rearrangement followed by regioselective bromination, offers a practical and efficient route to this important intermediate. The detailed guide to its analytical characterization will enable researchers to unambiguously confirm its structure and purity. It is anticipated that this comprehensive guide will facilitate further research into the applications of this and related substituted acetophenones in the development of novel pharmaceuticals and functional materials.

References

- Shodhganga. (n.d.). Expt.No. 1. Retrieved from a repository of Indian electronic theses and dissertations. (A more specific URL would be ideal if available).

- Stenutz. (n.d.). 4'-bromo-2'-hydroxy-5'-methylacetophenone.

Sources

An In-depth Technical Guide to 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone, a halogenated aromatic ketone with significant potential in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, spectral analysis, and a discussion of its prospective applications based on the biological activities exhibited by structurally related compounds.

Nomenclature and Chemical Identity

The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

This name is derived from the core structure of ethanone (a two-carbon ketone) attached to a substituted phenyl ring. The phenyl ring is substituted with a bromo group at position 4, a hydroxy group at position 2, and a methyl group at position 5, relative to the point of attachment of the ethanone moiety.

Synonyms:

-

4'-Bromo-2'-hydroxy-5'-methylacetophenone[1]

-

5-Bromo-2-hydroxy-4-methylacetophenone[1]

-

2-acetyl-5-bromo-4-methylphenol

Chemical Identifiers: A comprehensive list of identifiers for this compound is provided in the table below for easy reference and database searching.

| Identifier | Value |

| CAS Number | 50342-17-1[1][2] |

| Molecular Formula | C₉H₉BrO₂[1][2] |

| Molecular Weight | 229.07 g/mol [2] |

| Canonical SMILES | CC1=CC(=C(C=C1Br)O)C(=O)C |

| InChI Key | InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 |

Physicochemical Properties

Inferred Properties:

-

Appearance: Likely a crystalline solid, possibly with a yellowish hue, which is common for substituted acetophenones.[4]

-

Melting Point: Substituted acetophenones often have melting points in the range of 40-150 °C. For instance, the related compound 1-(2-hydroxy-5-methylphenyl)ethanone has a melting point of 45-48 °C.[4] The presence of the bromine atom and the additional substitution would likely increase the melting point compared to this precursor.

-

Solubility: Expected to have low solubility in water and good solubility in common organic solvents such as ethanol, acetone, and dichloromethane, a characteristic feature of many aromatic ketones.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a Fries rearrangement followed by regioselective bromination. This approach offers a reliable and scalable method for obtaining the target compound.

Synthesis Pathway Overview

The logical flow of the synthesis is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxy-5-methylphenyl)ethanone via Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[4] This step is crucial for establishing the core hydroxyacetophenone scaffold.

-

Materials:

-

p-Cresyl acetate (1 equivalent)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

-

Dry nitrobenzene or 1,2-dichloroethane (solvent)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Dichloromethane or ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry nitrobenzene (or 1,2-dichloroethane).

-

Carefully add anhydrous aluminum chloride to the solvent with stirring under a nitrogen atmosphere.

-

Slowly add p-cresyl acetate to the suspension.

-

Heat the reaction mixture to 130-140 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and 10% HCl.

-

The resulting mixture is then transferred to a separatory funnel, and the organic layer is separated.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(2-hydroxy-5-methylphenyl)ethanone.[4]

-

Step 2: Bromination of 1-(2-Hydroxy-5-methylphenyl)ethanone

The second step involves the regioselective bromination of the activated aromatic ring. The hydroxyl and acetyl groups direct the incoming electrophile (bromine) to specific positions.

-

Materials:

-

1-(2-Hydroxy-5-methylphenyl)ethanone (1 equivalent)

-

N-Bromosuccinimide (NBS) (1 equivalent)

-

Glacial acetic acid (solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-(2-hydroxy-5-methylphenyl)ethanone in glacial acetic acid.

-

Add N-bromosuccinimide portion-wise to the solution with stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

The precipitated solid is collected by filtration, washed with water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

-

Spectral Characterization

While experimental spectra for this compound are not available in the searched databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet corresponding to the methyl protons of the acetyl group (C(=O)CH₃) is expected around δ 2.5-2.7 ppm.

-

A singlet for the methyl group on the phenyl ring (Ar-CH₃) is anticipated around δ 2.2-2.4 ppm.

-

The aromatic protons will appear as singlets or doublets in the region of δ 6.8-7.8 ppm. The exact splitting pattern will depend on the coupling constants.

-

A broad singlet for the phenolic hydroxyl proton (-OH) is expected at a downfield chemical shift, typically above δ 10 ppm, due to intramolecular hydrogen bonding with the acetyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon of the acetyl group will appear significantly downfield, around δ 195-205 ppm.

-

The methyl carbon of the acetyl group will be observed around δ 25-30 ppm.

-

The methyl carbon on the aromatic ring will resonate around δ 20-25 ppm.

-

The aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the hydroxyl group will be in the higher end.

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

A strong absorption peak around 1640-1680 cm⁻¹ due to the C=O stretching of the ketone.

-

C-H stretching vibrations of the aromatic ring and methyl groups will be observed around 2850-3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

-

A C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. For C₉H₉BrO₂, the expected m/z values would be around 228 and 230.

-

A prominent fragment ion corresponding to the loss of a methyl group (M-15) from the acetyl moiety is expected.

-

Another significant fragment would be the acylium ion [M-CH₃]⁺.

-

Potential Applications in Drug Development

Substituted hydroxyacetophenones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom can further enhance their therapeutic potential by increasing lipophilicity and metabolic stability.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of brominated phenolic compounds. The structural features of this compound, namely the phenolic hydroxyl group and the bromine atom, are known to contribute to antibacterial and antifungal activity. It is plausible that this compound could serve as a scaffold for the development of novel antimicrobial agents, particularly against drug-resistant bacterial strains.

Anticancer Potential

The acetophenone core is a common motif in various biologically active molecules, including some with anticancer properties. The strategic placement of functional groups on the phenyl ring can lead to compounds with significant cytotoxic activity against various cancer cell lines. While no specific anticancer studies have been reported for this compound, its structural similarity to other bioactive acetophenones suggests that it warrants investigation as a potential anticancer agent.

Caption: Potential drug development pathways for the core scaffold.

Conclusion

This compound is a versatile chemical entity with a well-defined structure and predictable physicochemical properties. The synthetic route outlined in this guide provides a clear and reproducible method for its preparation. While further experimental validation of its spectral and biological properties is required, the existing literature on related compounds strongly suggests its potential as a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising molecule in the fields of medicinal chemistry and drug discovery.

References

- EON Biotech. (n.d.). This compound – (50342-17-1).

- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubChem.

- The Good Scents Company. (n.d.). 4-hydroxy-2-methyl acetophenone, 875-59-2.

- IJARSCT. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).

- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook.

- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837.

- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook.

- Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (2019). Molecules, 24(3), 617.

- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9).

- National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). Ethanone, 1-(5-bromo-2-hydroxyphenyl)-. PubChem.

- BoroPharm Inc. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methylacetophenone. PubChem.

- National Center for Biotechnology Information. (n.d.). 5'-Bromo-2'-hydroxyacetophenone. PubChem.

- National Center for Biotechnology Information. (n.d.). 5'-Chloro-2'-hydroxy-4'-methylacetophenone. PubChem.

Sources

Unveiling the Bioactive Potential of 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone: A Technical Guide for Preclinical Investigation

Abstract

Substituted acetophenones represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3] This technical guide delineates a comprehensive preclinical strategy for the systematic evaluation of the biological activities of 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone , a halogenated phenolic ketone. While direct experimental data for this specific molecule is nascent, its structural features—a phenolic hydroxyl group, a bromine substituent, and a methyl group on the aromatic ring—suggest a high probability of significant antioxidant, antimicrobial, and anticancer properties. This document provides a robust framework for researchers and drug development professionals to explore its therapeutic potential, detailing the scientific rationale, step-by-step experimental protocols, and data interpretation strategies.

Introduction and Scientific Rationale

Acetophenones and their derivatives are a class of naturally occurring and synthetic compounds that have garnered considerable attention in pharmaceutical research.[2][4] The presence of a ketone functional group attached to a phenyl ring provides a versatile template for chemical modification, leading to a diverse array of biological effects.[3][4] Notably, hydroxy-substituted acetophenones are recognized for their potent anti-inflammatory and antioxidant properties.[1][2] The introduction of a halogen, such as bromine, into the phenolic ring can further modulate the molecule's lipophilicity and electronic properties, often enhancing its antimicrobial and anticancer activities.[5][6]

The subject of this guide, this compound (CAS No. 50342-17-1), combines these key structural motifs. The phenolic hydroxyl group is a well-established radical scavenger, suggesting inherent antioxidant potential. The bromine atom, an electron-withdrawing group, can influence the acidity of the hydroxyl proton and enhance interactions with biological targets. The methyl group can also impact lipophilicity and metabolic stability. Based on these structural alerts, we hypothesize that this compound will exhibit multifaceted biological activities worthy of in-depth investigation.

This guide will therefore focus on three primary areas of investigation:

-

Antioxidant Capacity: To quantify the ability of the compound to neutralize free radicals.

-

Antimicrobial Efficacy: To determine its activity against a panel of pathogenic bacteria and fungi.

-

Anticancer Potential: To assess its cytotoxicity against various cancer cell lines and elucidate its mechanism of action.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for designing meaningful biological assays.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [7] |

| Molecular Weight | 229.07 g/mol | [7] |

| Appearance | Expected to be a solid at room temperature | [8] |

| Synonyms | 2-acetyl-4-methyl-5-bromophenol, 4'-Bromo-2'-hydroxy-5'-methylacetophenone | [9] |

Synthesis of this compound

While commercially available, understanding the synthesis is crucial for potential derivatization and scale-up. A plausible synthetic route is the Friedel-Crafts acylation of 4-bromo-3-methylphenol, followed by a Fries rearrangement. A related synthesis of a brominated hydroxyacetophenone derivative involves refluxing the corresponding bromonaphthol with glacial acetic acid in the presence of fused ZnCl₂.[10]

Investigation of Antioxidant Activity

Rationale: Phenolic compounds are potent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to stabilize free radicals.[11] This activity is a cornerstone of their potential therapeutic effects, as oxidative stress is implicated in numerous diseases.

Experimental Protocols

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a rapid and widely used method to screen for antioxidant activity.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

-

Include a positive control (e.g., Ascorbic acid or Trolox) and a blank (solvent + DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

4.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the test compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

-

Measure the absorbance of the blue-colored product at 593 nm.

-

Construct a standard curve using a known antioxidant (e.g., FeSO₄·7H₂O).

-

Express the results as FRAP values (in µM Fe(II) equivalents).

-

Expected Outcomes and Interpretation

A low IC₅₀ value in the DPPH assay and a high FRAP value would indicate significant antioxidant potential. These results would suggest that this compound can effectively mitigate oxidative stress.

Evaluation of Antimicrobial Activity

Rationale: The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Halogenated phenolic compounds have shown promise in this area.[6] The bromine substituent on the aromatic ring of the target compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Experimental Protocols

5.1.1. Determination of Minimum Inhibitory Concentration (MIC)

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Procedure (Broth Microdilution Method):

-

Prepare a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

5.1.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

-

Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

Procedure:

-

Following MIC determination, take an aliquot from the wells that show no visible growth.

-

Spread the aliquot onto an agar plate without the test compound.

-

Incubate the plates under appropriate conditions.

-

The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

-

Visualizing the Antimicrobial Workflow

Caption: Workflow for determining MIC and MBC/MFC.

Expected Outcomes and Interpretation

Low MIC and MBC/MFC values would indicate potent antimicrobial activity. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. The spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi, will provide valuable information about its potential applications.

Assessment of Anticancer Activity

Rationale: Many natural and synthetic phenolic compounds exhibit anticancer properties.[2] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation. The presence of the bromophenyl moiety in the target molecule may enhance its cytotoxic effects.[5]

Experimental Protocols

6.1.1. In Vitro Cytotoxicity Screening (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

-

Procedure:

-

Seed cancer cells (e.g., a panel including breast, lung, and colon cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidic isopropanol).[5]

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

6.1.2. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Procedure:

-

Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Potential Signaling Pathway Involvement

Should the compound induce apoptosis, further investigation into the underlying molecular mechanisms is warranted. A plausible target for a phenolic compound is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively active in cancer cells and plays a critical role in their proliferation and survival. Inhibition of STAT3 dimerization is a known anticancer mechanism for some 1,4-naphthoquinones.[12]

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Expected Outcomes and Interpretation

A low IC₅₀ value against cancer cell lines would indicate potent cytotoxic activity. Flow cytometry data showing an increase in the Annexin V-positive cell population would confirm that the compound induces apoptosis. Subsequent mechanistic studies could then explore its effects on key signaling proteins like STAT3.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic evaluation of the biological activities of this compound. The proposed experiments are designed to provide a comprehensive initial assessment of its antioxidant, antimicrobial, and anticancer potential. Positive results from these in vitro studies would justify further preclinical development, including:

-

In vivo efficacy studies in animal models of infection or cancer.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

-

Structure-activity relationship (SAR) studies to synthesize and evaluate derivatives with improved potency and selectivity.

The exploration of this and related substituted acetophenones could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

- Each metabolite, regardless of its molecular simplicity or complexity, has a mission or function in the organism biosynthesizing it. In this review, the biological, allelochemical, and chemical properties of acetophenone, as a metabolite involved in multiple interactions with various (mi-cro)organisms, are discussed. (Source: PubMed Central)

- Acetophenones are naturally occurring phenolic compounds which have found in over 24 plant families and also fungi strains. They are exist in both free or glycosides form in nature. The biological activities of these compounds have been assayed and reported including cytotoxicity, antimicrobial, antimalarial, antioxidant and antityrosinase activities. (Source: PMC)

- The antioxidant and/or prooxidant ability of extracts obtained from wine waste were analyzed using in vitro and in vivo assays.

- This review summarizes data related to in vitro antioxidant activity of foods, emphasizing the main role of phenolic compounds. A critical comparison is realized between the biological significance of these values and the biological significance of in vivo measurements. (Source: Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence)

- Many methods have been used to measure the in vitro total phenolics, the individual phenolic contents and the total capacity of scavenging rOS/rNS and other free radicals. (Source: assessment of phenolic compounds in biological samples)

- The compound, 1-(4-{[(E)-3,5-dibromo-2-hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime, has been synthesized by ({4- amino}phenyl)ethanone O-benzyloxime and 3,5-dibromosalicylaldehyde in ethanol solution and characterized by X-ray crystallography. (Source: Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2- hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime)

- Polyphenols can be studied by spectroscopy, especially in the ultraviolet domain, by fractionation or paper chromatography.

- 2-Bromo-1-(4-hydroxyphenyl)ethanone, with the CAS number 2491-38-5, is an organic compound characterized by its bromine and hydroxy functional groups attached to a phenyl ring. (Source: CymitQuimica)

- 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is primarily used in organic synthesis as an intermediate for the production of more complex chemical compounds. (Source: MySkinRecipes)

- The content of phenolic and flavonoidic compounds was quantitatively estimated using colorimetric methods.

- Substituted acetophenones are modified acetophenones. These compounds have specific substituents attached to their structure. The addition of these substituents can alter the properties of the original acetophenone molecule. (Source: Substituted aceto phenones: Significance and symbolism)

- The title compound, (I), 2-bromo-1-(4-hydroxyphenyl)ethanone is widely used in the synthesis of adrenaline-type drugs. (Source: PMC - NIH)

- Natural-derived acetophenones: chemistry and pharmacological activities.

- Acetophenone is a ketone that is naturally found in plants oils. Due to its sweet fragrance and orange flavor, acetophenone is often used as a flavor enhancer for foods and is added as a fragrance to soaps, lotions, and perfumes. (Source: Study.com)

- This compound (CAS 50342-17-1). (Source: EON Biotech)

- The general procedure for the synthesis of 2-hydroxy-5-methylacetophenone from p-cresyl acetate was as follows: p-tolyl acetate (10 g, 0.067 mol) and aluminum chloride (10.7 g, 0.08 mol) were added to a 500-mL round-bottomed flask. (Source: ChemicalBook)

- Natural bromophenols are important secondary metabolites in marine algae.

- In the case of quercetin, or its derivative containing a chlorine atom or atoms, had more potent antioxidant properties.

- 1-(4-Bromo-1-hydroxynaphthalen-2-yl) ethan-1-one was prepared by modified Nenchis method in which 4-bromo- naphthalen-1-ol was refluxed with glacial acidic acid in presence of fused ZnCl2. (Source: ijarsct)

- 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells.

- 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), consisting of three pharmacophores including chlorinated 2(5H)-furanone, sulfonyl, and l-menthol moieties, exhibits antibacterial activity against biofilm embedded S. aureus by producing reactive oxygen species (ROS) and consequent damage of intracellular proteins. (Source: MDPI)

- Chalcones and their synthetic derivatives have become an important field of interest for cancer research. (Source: AccScience Publishing)

- 1,4-Naphthoquinones are reported to have a variety of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, antiartherosclerotic, and anticancer effects. (Source: PMC - NIH)

- The MTT cytotoxicity assay was applied to identify the most active compounds. Three out of the fifteen tested structures displayed a significant inhibitory effect on the MCF-7 and MDA-MB-231 cell lines. (Source: MDPI)

- Ethanone, 1-(5-bromo-2-hydroxyphenyl)-. (Source: PubChem - NIH)

- In the title compound, C9H9BrO3, the dihedral angle between the ethanone group and the aromatic ring is 3.6 (2)°. The molecular conformation is consolidated by an intramolecular O—H... O hydrogen bond.

- 2-Bromo-1-(4-hydroxyphenyl)ethanone.

- 2-bromo-1-(4-hydroxyphenyl)ethanone is an industrial biocide used for the control of slime forming bacteria and fungi. (Source: AERU - University of Hertfordshire)

- This compound (CAS 50342-17-1) is supplied in 1g packaging. (Source: BoroPharm Inc.)

- Synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone and its potential test as fruit flies attractant has been done.

- Ethanone, 1-(2-hydroxy-5-methylphenyl)-. (Source: the NIST WebBook)

- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (Source: MDPI)

- 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: PubChem)

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted aceto phenones: Significance and symbolism [wisdomlib.org]

- 4. study.com [study.com]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eontrading.uk [eontrading.uk]

- 8. CAS 2491-38-5: 2-Bromo-1-(4-hydroxyphenyl)ethanone [cymitquimica.com]

- 9. This compound | BoroPharm Inc. [boropharm.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility and Chemical Profile of 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone: A Technical Guide for Chemical Researchers

Introduction: A Key Building Block in Synthetic Chemistry

1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone, a substituted aromatic ketone, represents a pivotal intermediate in the landscape of organic synthesis. Its unique structural arrangement, featuring a hydroxyl group ortho to an acetyl moiety and a bromine atom para to the hydroxyl group, imparts a rich chemical reactivity that is highly sought after by researchers in drug discovery and materials science. The interplay of these functional groups allows for a diverse range of chemical transformations, making it a valuable scaffold for the construction of more complex molecular architectures with potential biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of this compound, offering practical insights for laboratory-scale preparation and application.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic protocols. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 50342-17-1 | |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane | General knowledge of similar compounds |

Strategic Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step sequence, commencing with the Fries rearrangement of p-cresyl acetate to form the key intermediate, 2-hydroxy-5-methylacetophenone. This is followed by a regioselective bromination of the activated aromatic ring.

Part 1: Synthesis of 2-Hydroxy-5-methylacetophenone via Fries Rearrangement

The Fries rearrangement is a classic and reliable method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] In this case, the readily available p-cresyl acetate is rearranged in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield the desired ortho-acetyl phenol. The temperature of the reaction is a critical parameter, with higher temperatures generally favoring the formation of the ortho isomer due to the thermodynamic stability of the bidentate complex formed with the aluminum chloride.[1]

Caption: Fries Rearrangement of p-Cresyl Acetate.

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add anhydrous aluminum chloride (1.2 equivalents).

-

Slowly add p-cresyl acetate (1.0 equivalent) to the flask with gentle swirling.

-

Heat the reaction mixture in an oil bath at 120°C for approximately 45 minutes.

-

Allow the reaction mixture to cool to room temperature and then carefully decompose it by adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

The crude product, 2-hydroxy-5-methylacetophenone, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent such as aqueous ethanol to obtain the pure product.

Part 2: Regioselective Bromination of 2-Hydroxy-5-methylacetophenone

The second step involves the electrophilic aromatic substitution of the synthesized 2-hydroxy-5-methylacetophenone. The hydroxyl group is a strongly activating, ortho, para-directing group. Since the position ortho to the hydroxyl group is already occupied by the acetyl group, and the other ortho position is sterically hindered, the incoming electrophile (bromine) is directed to the position para to the hydroxyl group (the 4-position of the phenyl ring).

Caption: Regioselective Bromination Reaction.

Detailed Experimental Protocol:

-

Dissolve 2-hydroxy-5-methylacetophenone (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the cooled solution with constant stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a few hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker containing cold water.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual acid, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | A singlet for the methyl protons of the acetyl group (~2.5 ppm), a singlet for the aromatic methyl protons (~2.3 ppm), a singlet for the aromatic proton at the 3-position, a singlet for the aromatic proton at the 6-position, and a broad singlet for the phenolic hydroxyl group (which may be exchangeable with D₂O). The exact chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Resonances for the methyl carbons, the carbonyl carbon, and the aromatic carbons. The carbon bearing the bromine atom will show a characteristic shift. |

| IR Spectroscopy | A broad absorption band for the hydroxyl group (~3400-3200 cm⁻¹), a sharp absorption for the carbonyl group (~1650 cm⁻¹), and characteristic absorptions for the aromatic C-H and C=C bonds. |

| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate for the synthesis of more complex molecules. The presence of three distinct functional groups—the hydroxyl, ketone, and bromo moieties—provides multiple reaction sites for further chemical modifications.

-

Precursor for Heterocyclic Compounds: The α-position to the ketone can be functionalized, and the molecule can undergo condensation reactions with various reagents to form a wide range of heterocyclic compounds, such as chalcones, flavones, and chromones, which are known to possess diverse pharmacological activities.[3][4]

-

Role in Medicinal Chemistry: Halogenated aromatic compounds are prevalent in many pharmaceutical agents. The bromine atom in this compound can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents and the construction of complex molecular frameworks. For instance, related brominated hydroxyacetophenones have been utilized as precursors for enzyme inhibitors, such as those targeting protein tyrosine phosphatases (PTPs).[3]

-

Intermediate for Agrochemicals: The structural motif of a halogenated hydroxyphenyl ketone is also found in some agrochemicals, where the specific substitution pattern can influence the biological efficacy of pesticides and herbicides.[5]

Sources

Unlocking the Therapeutic Potential of 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone: A Technical Guide for Medicinal Chemists

Abstract